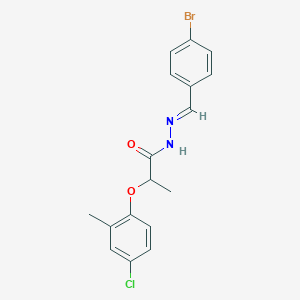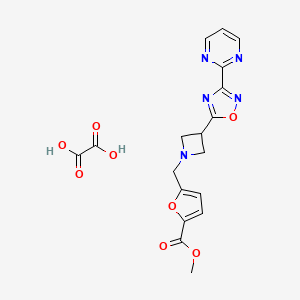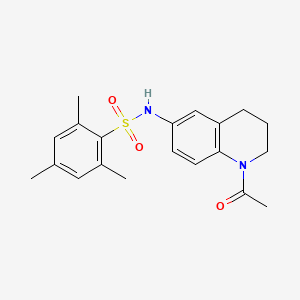![molecular formula C16H14ClF6N B2732825 3-(3,4-Difluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride CAS No. 2344680-03-9](/img/structure/B2732825.png)
3-(3,4-Difluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-Difluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride is a useful research compound. Its molecular formula is C16H14ClF6N and its molecular weight is 369.74. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-Difluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Difluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(3,4-Difluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride (EN300-7424813), focusing on six unique applications:
Pharmaceutical Development
EN300-7424813 has shown potential in pharmaceutical research due to its unique chemical structure. The compound’s fluorinated phenyl groups contribute to its stability and bioavailability, making it a promising candidate for drug development. Researchers are exploring its use in developing new medications for various conditions, including neurological disorders and cancers .
Neurotransmitter Modulation
The compound’s structure suggests it could interact with neurotransmitter systems, particularly those involving amines. This makes it a candidate for studying the modulation of neurotransmitters like serotonin, dopamine, and norepinephrine. Such studies could lead to new treatments for mental health disorders such as depression, anxiety, and schizophrenia .
Chemical Synthesis
EN300-7424813 is valuable in chemical synthesis, particularly in the creation of complex organic molecules. Its unique fluorinated structure allows it to act as a building block for synthesizing other compounds, which can be used in various chemical reactions and processes. This application is crucial for developing new materials and chemicals with specific properties .
Material Science
In material science, EN300-7424813 is being investigated for its potential to create new materials with enhanced properties. The compound’s stability and reactivity make it suitable for developing polymers and other materials that require high performance and durability. These materials could have applications in industries ranging from electronics to aerospace .
Biological Research
The compound is also used in biological research to study its effects on cellular processes. Its ability to interact with biological molecules makes it a useful tool for investigating cellular mechanisms and pathways. This research can provide insights into how cells function and respond to different stimuli, which is essential for understanding diseases and developing new therapies .
Environmental Science
EN300-7424813’s stability and reactivity make it a candidate for environmental science applications. Researchers are exploring its use in developing new methods for detecting and removing pollutants from the environment. Its unique properties could help create more efficient and effective environmental remediation technologies .
properties
IUPAC Name |
3-(3,4-difluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6N.ClH/c17-12-5-3-10(8-11(12)16(20,21)22)15(23)6-2-9-1-4-13(18)14(19)7-9;/h1,3-5,7-8,15H,2,6,23H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIQXXVGHPPICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(C2=CC(=C(C=C2)F)C(F)(F)F)N)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Difluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2732742.png)
![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2732743.png)

![2-Methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-5-thiophen-2-ylpyrazole-3-carboxamide](/img/structure/B2732746.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2732751.png)
![N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2732755.png)


![ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2732758.png)
![(5-Chlorofuro[3,2-b]pyridin-2-yl)methanol](/img/structure/B2732759.png)
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732761.png)


![6-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]pyridine-2-carboxylic acid](/img/structure/B2732765.png)